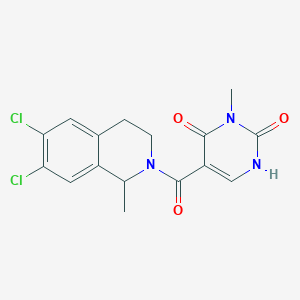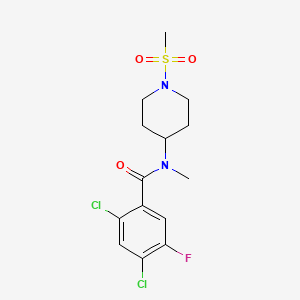![molecular formula C19H18N4O2 B7142740 1-N-methyl-3-N-[2-(3-methylpyrazol-1-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B7142740.png)
1-N-methyl-3-N-[2-(3-methylpyrazol-1-yl)phenyl]benzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-methyl-3-N-[2-(3-methylpyrazol-1-yl)phenyl]benzene-1,3-dicarboxamide is a complex organic compound that features a benzene ring substituted with a methyl group and a pyrazole ring
Preparation Methods
The synthesis of 1-N-methyl-3-N-[2-(3-methylpyrazol-1-yl)phenyl]benzene-1,3-dicarboxamide typically involves the reaction of an aryl-substituted pyrazole with a suitable carboxylic acid derivative. One common method involves the use of potassium tetrachloroplatinate as a catalyst under reflux conditions in a mixture of 2-ethoxyethanol and water . The reaction proceeds over 12 hours under an argon atmosphere, resulting in the formation of the desired compound.
Chemical Reactions Analysis
1-N-methyl-3-N-[2-(3-methylpyrazol-1-yl)phenyl]benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
1-N-methyl-3-N-[2-(3-methylpyrazol-1-yl)phenyl]benzene-1,3-dicarboxamide has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 1-N-methyl-3-N-[2-(3-methylpyrazol-1-yl)phenyl]benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique electronic and photophysical properties. These interactions are crucial for its applications in materials science and medicinal chemistry .
Comparison with Similar Compounds
1-N-methyl-3-N-[2-(3-methylpyrazol-1-yl)phenyl]benzene-1,3-dicarboxamide can be compared with other similar compounds, such as:
Indole derivatives: These compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.
Platinum complexes: Similar to the compound , platinum complexes are studied for their photophysical properties and applications in OLEDs.
The uniqueness of this compound lies in its specific structure, which allows for the formation of stable metal complexes with desirable properties for various applications.
Properties
IUPAC Name |
1-N-methyl-3-N-[2-(3-methylpyrazol-1-yl)phenyl]benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-10-11-23(22-13)17-9-4-3-8-16(17)21-19(25)15-7-5-6-14(12-15)18(24)20-2/h3-12H,1-2H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPBCYVGWIMCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2NC(=O)C3=CC=CC(=C3)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(5-methyltetrazol-1-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7142657.png)
![5-fluoro-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)pyridine-3-carboxamide](/img/structure/B7142663.png)
![N-[2-(cyclopropylamino)-6-fluorophenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7142669.png)
![4-methyl-N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7142676.png)
![N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-(2-methylpropoxy)pyrrolidine-1-carboxamide](/img/structure/B7142684.png)
![N-[[4-(2-methylphenyl)oxan-4-yl]methyl]-3-(2-methylpropoxy)pyrrolidine-1-carboxamide](/img/structure/B7142689.png)
![N-[2-(3-methylpyrazol-1-yl)phenyl]pentanamide](/img/structure/B7142703.png)
![3-N-[2-(3-methylpyrazol-1-yl)phenyl]piperidine-1,3-dicarboxamide](/img/structure/B7142707.png)
![N-[2-(3-methylpyrazol-1-yl)phenyl]-2-methylsulfonylpropanamide](/img/structure/B7142719.png)

![2-[2-(1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]-N-[(3-fluoro-4-methylphenyl)methyl]acetamide](/img/structure/B7142725.png)
![1-(tricyclo[3.2.1.02,4]octane-3-carbonyl)-3,4-dihydro-2H-quinoline-3-carboxamide](/img/structure/B7142726.png)
![N-[2-(3-methylpyrazol-1-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7142732.png)

